
1,3-Dipalmitoleoylglycerol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dipalmitoleoylglycerol is a diacylglycerol compound where palmitoleic acid is esterified at the sn-1 and sn-3 positions of glycerol. This compound is a type of glyceride, which is a class of lipids known for their role in biological membranes and energy storage. It is characterized by the presence of palmitoleic acid, a monounsaturated fatty acid, which contributes to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dipalmitoleoylglycerol can be synthesized through esterification reactions involving glycerol and palmitoleic acid. The process typically involves the following steps:
Esterification: Glycerol is reacted with palmitoleic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of ester bonds.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with palmitoleic acid under mild conditions, offering a more environmentally friendly and efficient approach compared to traditional chemical methods.
化学反应分析
Types of Reactions
1,3-Dipalmitoleoylglycerol undergoes various chemical reactions, including:
Oxidation: The double bonds in the palmitoleic acid moieties can be oxidized to form epoxides or hydroxylated products.
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding glycerol and palmitoleic acid.
Transesterification: This reaction involves the exchange of ester groups with alcohols, leading to the formation of different glycerides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions to oxidize the double bonds.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed to hydrolyze the ester bonds.
Transesterification: Alcohols such as methanol or ethanol, in the presence of a catalyst like sodium methoxide, are used for transesterification reactions.
Major Products Formed
Oxidation: Epoxides, diols, or hydroxylated fatty acids.
Hydrolysis: Glycerol and palmitoleic acid.
Transesterification: Different glycerides depending on the alcohol used.
科学研究应用
1,3-Dipalmitoleoylglycerol has several applications in scientific research:
Chemistry: It is used as a model compound to study lipid oxidation and stability.
Biology: It serves as a substrate for studying enzyme activities, such as lipases and esterases.
Industry: It is used in the formulation of lipid-based products, including cosmetics and pharmaceuticals, due to its emollient properties.
作用机制
1,3-Dipalmitoleoylglycerol exerts its effects through several mechanisms:
Enzyme Inhibition: It selectively inhibits α-glucosidase from Saccharomyces cerevisiae, which is involved in carbohydrate metabolism.
Membrane Interaction: It integrates into lipid bilayers, affecting membrane fluidity and function.
相似化合物的比较
Similar Compounds
1,3-Dipalmitoyl-2-oleoylglycerol: Similar structure but with oleic acid at the sn-2 position.
1,2-Dipalmitoyl-sn-glycerol: Both palmitic acids are at the sn-1 and sn-2 positions.
1,3-Dioleoyl-2-palmitoylglycerol: Contains oleic acid at the sn-1 and sn-3 positions and palmitic acid at the sn-2 position.
Uniqueness
1,3-Dipalmitoleoylglycerol is unique due to the presence of palmitoleic acid at both the sn-1 and sn-3 positions, which imparts distinct biological activities and physicochemical properties compared to other glycerides. Its selective inhibition of α-glucosidase and its role in membrane studies highlight its specific applications in biochemical and biophysical research.
属性
IUPAC Name |
[3-[(Z)-hexadec-9-enoyl]oxy-2-hydroxypropyl] (Z)-hexadec-9-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,33,36H,3-12,17-32H2,1-2H3/b15-13-,16-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCZIVACHUFMPO-VMNXYWKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\CCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H64O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
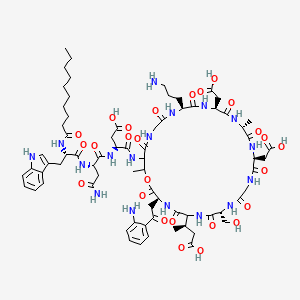
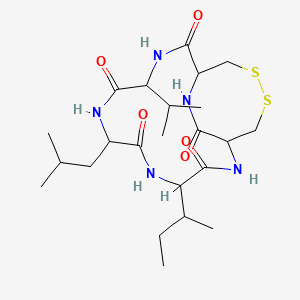
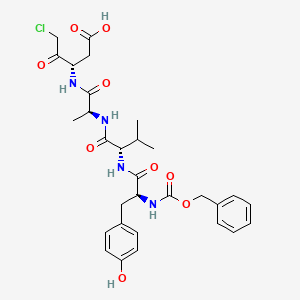

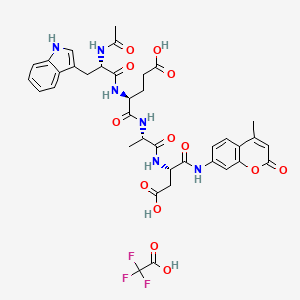
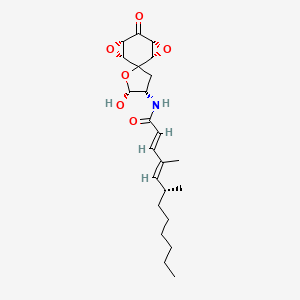
![1-(4-(4-Methylpiperazin-1-yl)-2-thioxo-1H-benzo[b][1,4]diazepin-3(2H)-ylidene)propan-2-one](/img/structure/B10799329.png)
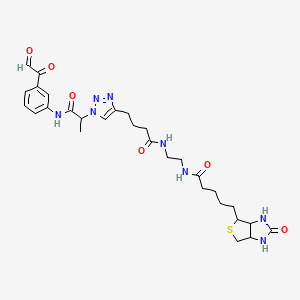
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-(2-hydroxyethylamino)propyl]carbamate](/img/structure/B10799348.png)




![(2E,4E,6R)-N-[(1R,3S,3'S,5R,7S)-2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B10799386.png)
